molecular formula C12H10ClNO2S B2715438 Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 479578-92-2

Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate

Cat. No.: B2715438
CAS No.: 479578-92-2
M. Wt: 267.73
InChI Key: YCCFIKOHZRMYER-UHFFFAOYSA-N
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Description

Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate: is an organic compound with the molecular formula C12H10ClNO2S It is a derivative of benzoic acid and thiazole, featuring a chloromethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate typically begins with commercially available starting materials such as 3-aminobenzoic acid, thionyl chloride, and methyl alcohol.

    Thiazole Formation: The thiazole ring is formed by reacting 3-aminobenzoic acid with thionyl chloride to produce 3-chlorobenzoic acid, which is then reacted with thiourea to form the thiazole ring.

    Chloromethylation: The chloromethyl group is introduced by reacting the thiazole derivative with formaldehyde and hydrochloric acid under acidic conditions.

    Esterification: Finally, the esterification of the carboxylic acid group is achieved by reacting the thiazole derivative with methyl alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiazolidines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products:

  • Substituted thiazole derivatives
  • Sulfoxides and sulfones
  • Thiazolidines
  • Carboxylic acids

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine:

    Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Research: Some derivatives of this compound have been investigated for their anticancer properties, showing promising results in inhibiting cancer cell growth.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    Methyl 4-(chloromethyl)benzoate: Similar structure but lacks the thiazole ring, resulting in different chemical and biological properties.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in functional groups, leading to varied applications and activities.

Uniqueness: Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate is unique due to the presence of both the chloromethyl group and the thiazole ring, which confer distinct reactivity and biological activity. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-3-8(5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCFIKOHZRMYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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